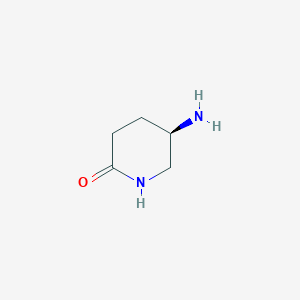

(R)-5-Aminopiperidin-2-one

Description

Properties

IUPAC Name |

(5R)-5-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aminopiperidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Chiral Resolution: Chiral resolution techniques are employed to obtain the desired enantiomer, ®-5-Aminopiperidin-2-one.

Functional Group Transformation:

Industrial Production Methods: In industrial settings, the production of ®-5-Aminopiperidin-2-one involves optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

Chiral Catalysts: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

Purification: Advanced purification techniques, such as crystallization and chromatography, are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-5-Aminopiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and oxo derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-5-Aminopiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-Aminopiperidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (R)-5-Aminopiperidin-2-one with key structural analogs, highlighting differences in substituents, stereochemistry, and applications:

Key Differences and Implications

Stereochemistry: The (R) and (S) enantiomers of 5-aminopiperidin-2-one exhibit distinct biological activities. For example, (S)-5-Aminopiperidin-2-one hydrochloride is used in preclinical studies to compare enantioselective effects in kinase inhibition . The (R)-enantiomer is often preferred in asymmetric synthesis for its compatibility with specific enzymatic targets .

Substituent Effects: 5-Amino-1-phenylpiperidin-2-one incorporates a phenyl group at the 1-position, enhancing lipophilicity and enabling π-π interactions in receptor binding . In contrast, (R)-5-Hydroxy-piperidin-2-one replaces the amino group with a hydroxyl group, making it more polar and suitable for hydrogen-bonding applications .

Ring Size and Functionalization: (R)-3-Aminoazepan-2-one features a seven-membered lactam ring, which increases conformational flexibility compared to six-membered piperidinones. This property is advantageous in designing macrocyclic drugs .

Applications: (R)-5-Aminopiperidin-2-one is pivotal in synthesizing CDK7 inhibitors (e.g., SY-5609), where its stereochemistry ensures optimal binding to the ATP pocket . 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is utilized in material science for polymer crosslinking due to its bifunctional hydroxymethyl and ketone groups .

Biological Activity

(R)-5-Aminopiperidin-2-one is a chiral compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(R)-5-Aminopiperidin-2-one has the molecular formula C5H10N2O and features a piperidine ring substituted with an amino group at the 5-position and a carbonyl group at the 2-position. Its hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications .

The biological activity of (R)-5-Aminopiperidin-2-one primarily involves its interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalytic action. Additionally, it may modulate signal transduction pathways through receptor interactions .

Biological Activities

- Neuroprotective Effects : Preliminary studies suggest that (R)-5-Aminopiperidin-2-one may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, showing efficacy against various pathogens .

- Analgesic Properties : Research indicates that it may possess analgesic effects, contributing to pain management strategies .

- Enzyme Inhibition : It has shown promise in inhibiting enzymes involved in metabolic pathways, which can influence cellular functions and gene expression .

Case Studies

- Inhibition of DNA Gyrase : A study demonstrated that derivatives of (R)-5-Aminopiperidin-2-one exhibited potent inhibition of DNA gyrase, a crucial target for developing antibacterial agents against drug-resistant strains of Mycobacterium tuberculosis .

- Neuroprotective Studies : Research highlighted the compound's potential in protecting neuronal cells from oxidative stress-induced damage, suggesting mechanisms involving antioxidant pathways .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative damage | |

| Antimicrobial | Effective against various bacterial strains | |

| Analgesic | Potential pain relief properties | |

| Enzyme Inhibition | Inhibits metabolic enzymes affecting cellular functions |

Q & A

Q. What are the established synthetic protocols for (R)-5-Aminopiperidin-2-one, and which analytical techniques are essential for verifying its structural identity?

To synthesize (R)-5-Aminopiperidin-2-one, common routes include catalytic hydrogenation of pyridine precursors or enzymatic resolution of racemic mixtures. Critical characterization steps involve:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and enantiomeric excess using chiral columns .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Document experimental parameters (e.g., solvent systems, reaction temperatures) in detail to ensure reproducibility .

Q. How should researchers evaluate the stability of (R)-5-Aminopiperidin-2-one under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Monitor thermal degradation .

- Accelerated Aging Tests : Expose samples to humidity, light, and temperature extremes .

- HPLC Monitoring : Track degradation products over time .

Report storage recommendations (e.g., inert atmosphere, −20°C) and batch-specific variations .

Q. What solubility profiles and solvent compatibility data are critical for experimental design with (R)-5-Aminopiperidin-2-one?

Determine solubility in polar (water, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Use UV-Vis spectroscopy to detect solvent-induced conformational changes . Include solvent purity grades and temperature effects in documentation .

Advanced Research Questions

Q. How can asymmetric catalysis be optimized to enhance enantiomeric excess in (R)-5-Aminopiperidin-2-one synthesis?

- Chiral Ligand Screening : Test phosphine or bisoxazoline ligands for transition-metal catalysts .

- Reaction Kinetic Studies : Use stopped-flow spectroscopy to identify rate-limiting steps .

- Computational Modeling : Predict stereochemical outcomes via density functional theory (DFT) .

Validate results with circular dichroism (CD) or X-ray crystallography .

Q. What computational strategies are validated for predicting the bioactivity of (R)-5-Aminopiperidin-2-one derivatives?

- Molecular Dynamics (MD) Simulations : Analyze binding modes with biological targets (e.g., enzymes) .

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects with activity data .

Cross-validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for (R)-5-Aminopiperidin-2-one derivatives?

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, crystallographic resolution) .

- Supplementary Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Crystallographic Refinement : Re-examine data for thermal motion artifacts .

Report unresolved discrepancies as limitations .

Q. What documentation standards ensure reproducibility in (R)-5-Aminopiperidin-2-one studies?

- Raw Data Inclusion : Provide spectra, chromatograms, and crystallographic files as supplemental materials .

- Algorithm Transparency : Share code for computational workflows (e.g., Python scripts for DFT) .

- Reagent Specifications : List vendors, lot numbers, and purity certificates .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape hypothesis-driven studies on (R)-5-Aminopiperidin-2-one?

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in pharmacological studies of (R)-5-Aminopiperidin-2-one?

- Population : Define biological targets (e.g., enzyme isoforms) .

- Intervention : Compare efficacy against existing inhibitors .

- Outcome : Quantify IC50 values or binding constants .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.